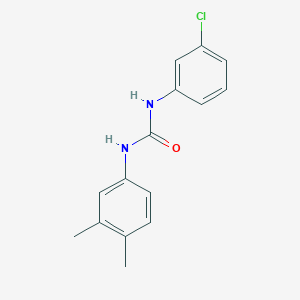![molecular formula C20H26N2O2 B3829016 N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide](/img/structure/B3829016.png)
N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide
Übersicht
Beschreibung
N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide, commonly known as AOA, is a potent inhibitor of the enzyme N-myristoyltransferase (NMT). NMT is a vital enzyme that plays a crucial role in the post-translational modification of proteins, making AOA an essential chemical compound in scientific research.
Wirkmechanismus
AOA inhibits the enzyme N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide by binding to the active site of the enzyme, preventing the transfer of myristic acid to the N-terminal glycine of proteins. This post-translational modification is essential for the proper localization and function of many proteins, making N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide inhibition a potential therapeutic target for various diseases.
Biochemical and Physiological Effects:
The inhibition of N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide by AOA has shown various biochemical and physiological effects. In cancer cells, AOA has been found to induce apoptosis and cell cycle arrest, leading to the inhibition of cell growth. In infectious diseases, AOA has been shown to reduce viral replication and infectivity. In neurological disorders, AOA has been found to reduce the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
AOA has several advantages for lab experiments, including its high potency and selectivity for N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide inhibition. However, AOA has limitations in terms of its stability and solubility, making it challenging to work with in some experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of AOA in scientific research. One direction is the development of AOA analogs with improved stability and solubility. Another direction is the study of AOA in combination with other therapies for cancer, infectious diseases, and neurological disorders. Additionally, the use of AOA in other areas of research, such as immunology and metabolism, could provide new insights into the role of N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide in various biological processes.
Wissenschaftliche Forschungsanwendungen
AOA has been used in various scientific research studies, including cancer research, infectious diseases, and neurological disorders. The inhibition of N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide by AOA has shown promising results in reducing the growth of cancer cells, particularly in breast cancer and melanoma. In infectious diseases, AOA has been found to inhibit the replication of viruses such as dengue and hepatitis C. In neurological disorders, AOA has been studied for its potential in treating Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-12-2-4-16(5-3-12)19(24)22-17(18(21)23)20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15,17H,6-11H2,1H3,(H2,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXTZIYTPFSFIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(=O)N)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1-methylcyclopropyl)phenyl]acetamide](/img/structure/B3828938.png)





![2-[(2,2-diphenylcyclopropyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B3828972.png)
![N'-[(2,2-diphenylcyclopropyl)carbonyl]-4-nitrobenzohydrazide](/img/structure/B3828977.png)
![N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide](/img/structure/B3828988.png)
![4-methyl-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide](/img/structure/B3829000.png)
![2-chloro-N-[2,2,2-trichloro-1-(dimethylamino)ethyl]benzamide](/img/structure/B3829007.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,2-diphenylacetamide](/img/structure/B3829020.png)
![7-(cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3829033.png)